Hydrocinnamic Acid N-Hydroxysuccinimide Ester
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Overview
Description
Synthesis Analysis
The synthesis of Hydrocinnamic Acid N-Hydroxysuccinimide Ester involves the coupling of hydrocinnamic acid with N-hydroxysuccinimide in the presence of a coupling agent. This process has been refined over time, with solid-phase synthesis offering high yields and efficiency. The utility of this method extends to the production of derivatives like 4-hydroxycinnamoyl CoA and various NMDA receptor antagonists, demonstrating the versatility of hydrocinnamic acid derivatives in combinatorial chemistry (McIntyre et al., 2001).
Molecular Structure Analysis
Hydrocinnamic Acid N-Hydroxysuccinimide Ester exhibits a molecular structure that allows for its diverse reactivity and application. The ester linkage between hydrocinnamic acid and N-hydroxysuccinimide is key to its functionality, enabling the formation of stable amide bonds in target molecules. This structural attribute is central to its utility in peptide coupling reactions and in the synthesis of bioactive compounds.
Chemical Reactions and Properties
This ester is known for its role in facilitating amide bond formation, a crucial reaction in peptide synthesis and the conjugation of biological molecules. Its reactivity with amino acids and other nucleophiles allows for the selective formation of N-acylamino acids, showcasing its importance in the synthesis of complex biological molecules (Lapidot, Rappoport, & Wolman, 1967).
Scientific Research Applications
Antioxidant Activities
Hydroxycinnamic acids such as ferulic, caffeic, and sinapic acids exhibit potent antioxidant activities. These compounds scavenge various radicals and act as chain-breaking antioxidants, which can be applied in studying oxidative stress-related diseases and in developing antioxidant therapies. The structural effects significantly influence the potency of their antioxidant activity, suggesting that derivatives like Hydrocinnamic Acid N-Hydroxysuccinimide Ester could be engineered for enhanced biological activity (Shahidi & Chandrasekara, 2010); (Razzaghi-Asl et al., 2013).
Cosmeceutical Applications
The anti-inflammatory, antimicrobial, and UV protective effects of hydroxycinnamic acids highlight their cosmeceutical significance. These properties suggest their utility in anti-aging, anti-inflammatory, and hyperpigmentation-correcting formulations. Research into their stability and bioavailability upon topical application is critical for their effective use in cosmetic formulations, indicating a potential research area for Hydrocinnamic Acid N-Hydroxysuccinimide Ester (Taofiq et al., 2017).
Biosensor Development
Enzymatic biosensors for detecting hydroxycinnamic acids demonstrate the importance of these compounds in food and cosmetics industries. The development of biosensors using laccase and tyrosinase enzymes to quantify phenolic compounds in real samples underscores a potential application for Hydrocinnamic Acid N-Hydroxysuccinimide Ester in analytical chemistry and quality control processes (Bounegru & Apetrei, 2021).
Cardiovascular Health
Caffeic acid and its derivatives exhibit vasorelaxant activity and protective effects against atherosclerosis and ischemia/reperfusion injuries. These effects suggest that hydroxycinnamic acids and their derivatives could be explored for their potential benefits in cardiovascular health, offering a research avenue for Hydrocinnamic Acid N-Hydroxysuccinimide Ester in the context of heart diseases (Silva & Lopes, 2020).
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-11-7-8-12(16)14(11)18-13(17)9-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQSZJPOEKYNKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553444 |
Source
|
Record name | 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrocinnamic Acid N-Hydroxysuccinimide Ester | |
CAS RN |
109318-10-7 |
Source
|
Record name | 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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